2-Phenylbenzo[d]oxazole-5-carboxamide
Description
Overview of the Benzo[d]oxazole Scaffold in Medicinal Chemistry
The benzo[d]oxazole ring system, a bicyclic structure formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is recognized in medicinal chemistry as a "privileged scaffold". rsc.orgnih.govthieme-connect.com This designation is attributed to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. Both naturally occurring and synthetic compounds containing this heterocyclic core have been extensively studied. nih.gov
The versatility of the benzoxazole (B165842) scaffold allows for substitutions at various positions, particularly the 2-position, which significantly influences its biological profile. nih.gov Researchers have developed numerous synthetic strategies to create libraries of benzoxazole derivatives, often through the condensation of o-aminophenols with carboxylic acids or aldehydes. thieme-connect.com These investigations have demonstrated that compounds built upon the benzoxazole framework can exhibit significant therapeutic potential across several disease areas. The interest of the scientific community in this scaffold remains high, with continuous exploration of novel derivatives in the early phases of drug discovery. nih.gov
The diverse biological activities associated with the benzo[d]oxazole scaffold are summarized in the table below.
| Biological Activity | Description |
| Antiproliferative/Anticancer | Inhibition of cancer cell growth. Compounds with this scaffold have been investigated for their effects against various cancer cell lines. nih.govnih.gov |
| Anti-inflammatory | Reduction of inflammation. Certain derivatives have been identified as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). acs.org |
| Antimicrobial | Inhibition of microbial growth. The scaffold shows potent activity against various bacterial strains, including drug-resistant pathogens. nih.govnih.gov |
| Antiviral | Inhibition of viral replication. This is another area where benzoxazole derivatives have shown potential. nih.gov |
| Neurological Disorders | Potential application in treating neurological conditions, with some derivatives being designed for brain penetration. nih.gov |
| Tyrosinase Inhibition | Inhibition of the enzyme tyrosinase, which is involved in melanin (B1238610) production, making these compounds potential skin-lightening agents. nih.gov |
Significance of the Carboxamide Moiety in Bioactive Chemical Entities
The carboxamide group, also known as the amide group, is a fundamental functional group in organic and medicinal chemistry. wisdomlib.org Its structure consists of a carbonyl group directly bonded to a nitrogen atom. This arrangement confers unique chemical properties that make it one of the most prevalent functional groups found in pharmaceuticals and bioactive molecules. researchgate.net
A key feature of the carboxamide moiety is its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual capacity allows it to form strong and specific interactions with biological targets such as proteins and enzymes, which is crucial for molecular recognition and biological activity. researchgate.net
Furthermore, the amide bond is relatively stable and resistant to hydrolysis, contributing to the metabolic stability of drug molecules. It provides a structurally rigid and planar unit, which helps to create a defined three-dimensional framework necessary for the optimal orientation of a molecule within the binding site of its target. researchgate.net The ubiquity of the carboxamide functionality in drug molecules underscores its importance as a key pharmacophore in drug design. nih.gov
Rationale for Academic Investigation of 2-Phenylbenzo[d]oxazole-5-carboxamide and its Analogues
The academic investigation of compounds like this compound is driven by a rational drug design strategy that combines a privileged scaffold with a functionally significant moiety. The core concept is to synthesize and evaluate novel chemical entities by exploring how different substitutions on a proven molecular framework affect its biological activity—a process known as structure-activity relationship (SAR) studies.
The rationale is built on several key points:
Combining Proven Moieties: The 2-phenylbenzo[d]oxazole core is a well-established scaffold with a wide range of biological activities. nih.govnih.gov The carboxamide group is a critical pharmacophore known for its role in target binding. researchgate.netnih.gov The synthesis of this compound and its analogues aims to create hybrid molecules that may exhibit novel or enhanced therapeutic properties.
Exploring Positional Isomerism: The specific placement of the carboxamide group on the benzoxazole ring is a critical variable. Research on closely related analogues, such as 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives, has shown that the position of this group is indispensable for biological activity. nih.gov These derivatives were designed as potential inhibitors of Staphylococcus aureus Sortase A, a key enzyme in bacterial virulence. nih.gov By synthesizing the 5-carboxamide isomer, researchers can explore how this positional change affects target specificity and potency.
SAR Optimization: Creating a series of analogues where the carboxamide group or the phenyl ring is further substituted allows for a systematic exploration of the SAR. This process helps identify the key structural features required for optimal biological effect. For instance, studies on the 7-carboxamide derivatives evaluated how different substituents on the amide's nitrogen influenced inhibitory activity against Sortase A. nih.gov
The following table, based on data from a study on 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as Sortase A inhibitors, illustrates how modifications to the carboxamide group can significantly impact biological activity, providing a clear rationale for similar investigations into the 5-carboxamide series. nih.gov
| Compound | R Group (on Carboxamide) | Inhibitory Activity (IC₅₀ in µM) |
| 1 | -CH₂CH(CH₃)₂ (isobutyl) | 19.8 |
| 2 | -CH₂CH₂CH(CH₃)₂ (isopentyl) | 26.5 |
| 3 | -CH(CH₃)CH₂CH₃ (sec-butyl) | 39.8 |
| 4 | -CH₂-Cyclohexyl | 42.6 |
| 5 | -CH₂Ph (benzyl) | 71.2 |
| Positive Control | pHMB | 130 |
This data demonstrates that small changes to the alkyl group on the carboxamide moiety lead to significant differences in inhibitory concentration, highlighting the importance of systematic analog synthesis in medicinal chemistry research.
By investigating this compound and its analogues, researchers aim to discover new lead compounds for various therapeutic targets, leveraging the proven potential of both the benzoxazole scaffold and the carboxamide functional group. nih.govmdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-phenyl-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C14H10N2O2/c15-13(17)10-6-7-12-11(8-10)16-14(18-12)9-4-2-1-3-5-9/h1-8H,(H2,15,17) |
InChI Key |
YVGVCSOTPIRIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylbenzo D Oxazole 5 Carboxamide and Its Analogues
Strategies for the Construction of the Benzo[d]oxazole Core
The formation of the benzo[d]oxazole core is the pivotal step in the synthesis of 2-phenylbenzo[d]oxazole-5-carboxamide and its analogs. This is typically achieved through the condensation and subsequent cyclization of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent.
Conventional Chemical Synthesis Routes
Traditional methods for the synthesis of 2-phenylbenzoxazoles often involve the reaction of 2-aminophenols with benzoyl chlorides, benzoic acids, or benzaldehydes under various conditions. A common approach for synthesizing derivatives with a carboxylic acid function, a necessary precursor to the carboxamide, starts with 3-amino-4-hydroxybenzoic acid. This key intermediate can be prepared by the reduction of 4-hydroxy-3-nitrobenzoic acid, for instance, using tin(II) chloride in hydrochloric acid. asianpubs.org
Once 3-amino-4-hydroxybenzoic acid is obtained, it can be reacted with benzaldehyde (B42025) or a related derivative. These reactions often require dehydrating agents or high temperatures to facilitate the cyclization to the benzoxazole (B165842) ring. The resulting 2-phenylbenzo[d]oxazole-5-carboxylic acid can then be converted to the target carboxamide through standard amidation procedures, such as activation of the carboxylic acid with a coupling agent followed by reaction with ammonia (B1221849) or an appropriate amine.
Challenges associated with these conventional methods can include harsh reaction conditions, the use of stoichiometric and often hazardous reagents, and potentially lengthy reaction times, which has spurred the development of more sustainable alternatives.
| Starting Materials | Reagents and Conditions | Product | Key Features |
|---|---|---|---|
| 2-Aminophenol and Benzoic Acid/Benzoyl Chloride | Polyphosphoric acid (PPA), high temperature | 2-Phenylbenzoxazole (B188899) | Strong acid catalyst, harsh conditions |
| 2-Aminophenol and Benzaldehyde | Oxidizing agent (e.g., DDQ, MnO2) | 2-Phenylbenzoxazole | Oxidative cyclization |
| 3-Amino-4-hydroxybenzoic acid and Benzaldehyde | Acid catalyst, heat | 2-Phenylbenzo[d]oxazole-5-carboxylic acid | Introduces the 5-carboxylic acid functionality |
Sustainable and Green Chemistry Approaches to Benzo[d]oxazole Formation
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient methods for the synthesis of benzoxazoles. These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. ias.ac.in The synthesis of benzoxazoles is well-suited to microwave-assisted heating. For instance, the condensation of 2-aminophenols with aldehydes can be achieved in minutes under microwave irradiation, often in the absence of a solvent or with a green solvent. ias.ac.inwisdomlib.org One-pot syntheses of benzoxazole libraries have been successfully achieved using microwave assistance, for example, through a PIFA (phenyliodine bis(trifluoroacetate)) promoted cyclocondensation of 2-aminophenols and aldehydes in ethanol. ias.ac.in
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours to days | Minutes |
| Energy Consumption | High | Low |
| Solvent Use | Often requires high-boiling, toxic solvents | Solvent-free or green solvents can be used |
| Yields | Variable | Often higher |
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for benzoxazole synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. The synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes has been effectively carried out under solvent-free ultrasound irradiation, using catalysts such as imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles. asianpubs.org This method offers advantages of rapid reaction times (around 30 minutes) and high product yields. asianpubs.org
Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, often in the absence of a solvent, is a highly sustainable synthetic method. This technique has been successfully applied to the synthesis of 2-arylbenzoxazoles. For example, the condensation of 4-O-alkylated benzaldehyde derivatives with 2-aminophenol to form Schiff bases, a key step in benzoxazole synthesis, can be achieved in just 5 minutes with excellent yields through mechanochemical grinding. mdpi.com The subsequent cyclocondensation to the benzoxazole can also be performed using this solvent-free approach. mdpi.com
Deep eutectic solvents (DESs) are emerging as green and recyclable alternatives to traditional volatile organic solvents. These systems are typically formed by mixing a quaternary ammonium (B1175870) salt with a hydrogen bond donor. The synthesis of 2-arylbenzoxazoles has been demonstrated in DESs, which can act as both the solvent and a catalyst. For instance, the reaction of 2-aminophenols and benzaldehydes can be catalyzed by a choline (B1196258) chloride-based DES under microwave irradiation, providing good to excellent yields of the desired benzoxazoles. ias.ac.in The DES can often be recovered and reused, further enhancing the green credentials of this methodology.
Iron-Catalyzed Domino C–N/C–O Cross-Coupling Reactions
An eco-friendly and efficient method for the synthesis of 2-arylbenzoxazoles has been developed utilizing an iron-catalyzed domino C–N/C–O cross-coupling reaction. rsc.org This approach addresses some of the limitations of traditional palladium and copper-catalyzed methods, such as poor substrate scope and long reaction times. rsc.org The use of iron is particularly advantageous due to its low cost, abundance, and lower toxicity compared to other transition metals. semanticscholar.org
The reaction typically involves the coupling of a benzamide (B126) with a 1,2-dihalobenzene in the presence of an iron catalyst, a ligand, and a base. rsc.orgnih.gov A common catalytic system consists of iron(III) oxide (Fe₂O₃) as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as the ligand, and potassium carbonate (K₂CO₃) as the base, with toluene (B28343) serving as the solvent. rsc.org The optimal reaction conditions often involve heating the mixture at 110 °C for 48 hours under a nitrogen atmosphere. rsc.orgnih.gov
The proposed mechanism for this transformation begins with the formation of an iron(III) species from the benzamide and the iron catalyst. This is followed by oxidative addition of the 1,2-dihalobenzene, reductive elimination to form the C–N bond, and subsequent intramolecular C–O bond formation to yield the benzoxazole ring system. semanticscholar.org
The substrate scope of this reaction is broad, accommodating a variety of substituents on the benzamide starting material. Benzamides with electron-donating, electron-neutral, and electron-withdrawing groups have all been successfully employed to produce the corresponding 2-arylbenzoxazoles in moderate to excellent yields. nih.gov However, certain functional groups, such as amino and nitro groups, have been found to be intolerant under these reaction conditions. semanticscholar.org
Table 1: Substrate Scope for the Iron-Catalyzed Domino Synthesis of 2-Arylbenzoxazoles
| Entry | Benzamide Substituent | 1,2-Dihalobenzene | Product | Yield (%) |
|---|---|---|---|---|
| 1 | H | 1-Bromo-2-iodobenzene | 2-Phenylbenzo[d]oxazole | 87 |
| 2 | 4-Methyl | 1-Bromo-2-iodobenzene | 2-(p-Tolyl)benzo[d]oxazole | 82 |
| 3 | 4-Methoxy | 1-Bromo-2-iodobenzene | 2-(4-Methoxyphenyl)benzo[d]oxazole | 78 |
| 4 | 4-Fluoro | 1-Bromo-2-iodobenzene | 2-(4-Fluorophenyl)benzo[d]oxazole | 75 |
| 5 | 4-Chloro | 1-Bromo-2-iodobenzene | 2-(4-Chlorophenyl)benzo[d]oxazole | 72 |
| 6 | 4-Bromo | 1-Bromo-2-iodobenzene | 2-(4-Bromophenyl)benzo[d]oxazole | 70 |
| 7 | 3-Methyl | 1-Bromo-2-iodobenzene | 2-(m-Tolyl)benzo[d]oxazole | 85 |
| 8 | 2-Methyl | 1-Bromo-2-iodobenzene | 2-(o-Tolyl)benzo[d]oxazole | 80 |
Reaction conditions: Benzamide (0.5 mmol), 1,2-dihalobenzene (0.75 mmol), Fe₂O₃ (20 mol%), DMEDA (20 mol%), K₂CO₃ (0.5 mmol) in toluene (2 mL) at 110 °C for 48 h under N₂.
Iodine-Mediated Oxidative Intramolecular Cyclization Reactions
Iodine-mediated reactions offer a metal-free alternative for the synthesis of the benzoxazole core. These reactions typically proceed via an oxidative intramolecular cyclization of a suitable precursor, such as an N-(2-hydroxyphenyl)benzamide. The use of hypervalent iodine reagents or molecular iodine can promote the formation of the C–O bond necessary for ring closure.
While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the literature, the general strategy has been applied to a variety of substituted benzoxazoles. The reaction is believed to proceed through the activation of the amide oxygen or the phenolic hydroxyl group by the iodine species, facilitating nucleophilic attack and subsequent cyclization. These methods are often characterized by mild reaction conditions and a tolerance for various functional groups.
Regioselective Functionalization at the 5-Position: Introduction of the Carboxamide Moiety
A critical step in the synthesis of the target compound is the regioselective introduction of a carboxamide group at the 5-position of the 2-phenylbenzo[d]oxazole scaffold. This can be a challenging transformation, as the electronic nature of the benzoxazole ring can direct functionalization to other positions.
One effective strategy involves a multi-step sequence starting from a precursor that already contains a functional group at the desired position, which can then be converted to the carboxamide. For instance, the synthesis can begin with a substituted 2-aminophenol that bears a cyano or carboxyl group at the position that will become the 5-position of the benzoxazole. Following the formation of the benzoxazole ring, the cyano group can be hydrolyzed to a carboxylic acid, which is then activated and reacted with an appropriate amine to form the desired carboxamide.
Alternatively, direct C-H functionalization methods are being explored for the regioselective introduction of substituents onto the benzoxazole core, although achieving high selectivity at the 5-position remains an area of active research. The synthesis of 2-substituted-N-aryl-benzoxazole-5-carboxamides has been reported using cobalt dipyridine dichloride as a catalyst, highlighting a potential route for this specific functionalization.
Diversification Strategies for the 2-Phenyl Substituent
The 2-phenyl substituent of the benzoxazole core provides a key point for molecular diversification, allowing for the synthesis of a wide range of analogues with potentially different properties. Various synthetic strategies can be employed to modify this part of the molecule.
One common approach is to start with a substituted benzaldehyde in the initial condensation reaction to form the benzoxazole ring. This allows for the introduction of a wide variety of functional groups onto the phenyl ring, including alkyl, alkoxy, halogen, and nitro groups. mdpi.com
Alternatively, for post-synthesis modification, cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions can be utilized if the phenyl ring is pre-functionalized with a suitable handle, such as a halogen. For example, a 2-(bromophenyl)benzoxazole can be coupled with various boronic acids to introduce a diverse array of aryl or heteroaryl groups. nih.gov Furthermore, functional groups on the phenyl ring can be transformed into other moieties. For instance, a nitro group can be reduced to an amine, which can then be further derivatized, or a methoxy (B1213986) group can be demethylated to a hydroxyl group. acs.org The sulfur(VI) fluoride (B91410) exchange (SuFEx) click reaction has also been used to introduce fluorosulfate (B1228806) groups onto the phenyl ring, which can serve as versatile handles for further functionalization. mdpi.com
Purification and Isolation Techniques for Target Compounds
The purification of this compound and its analogues is essential to obtain materials of high purity for subsequent applications. The two most common techniques employed are column chromatography and recrystallization.
Column Chromatography
Column chromatography is a widely used technique for the purification of 2-phenylbenzoxazole derivatives. nih.gov Silica gel is the most common stationary phase for this class of compounds. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is typically used. mdpi.comnih.gov
The polarity of the eluent is gradually increased to elute compounds with different polarities from the column. For 2-phenylbenzoxazole and its less polar analogues, a solvent system with a higher proportion of hexane is often sufficient. For more polar derivatives, such as those containing hydroxyl or carboxamide groups, a higher concentration of ethyl acetate or the addition of a more polar solvent like methanol (B129727) may be necessary. nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov
Table 2: Typical Solvent Systems for Column Chromatography of 2-Phenylbenzoxazole Derivatives
| Compound Type | Stationary Phase | Eluent System (v/v) |
|---|---|---|
| 2-Arylbenzoxazoles | Silica Gel | Hexane/Ethyl Acetate (e.g., 9:1 to 4:1) |
| 2-Aryl-5-substituted benzoxazoles | Silica Gel | Dichloromethane/Methanol (e.g., 100:1) |
| Polar 2-phenylbenzoxazole derivatives | Silica Gel | Petroleum Ether/Acetone (B3395972) (e.g., 19:1) |
The exact ratio of solvents is optimized based on the specific polarity of the compound being purified, as determined by TLC analysis.
Recrystallization
Recrystallization is a powerful technique for the final purification of solid compounds, including 2-phenylbenzoxazole derivatives. The principle of this method is based on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
For 2-phenylbenzoxazole and its analogues, a variety of solvents can be used for recrystallization. Ethanol is a commonly used solvent for many benzoxazole derivatives. ckthakurcollege.net For compounds with different polarities, mixtures of solvents can be employed. For example, a mixture of acetone and acetonitrile (B52724) has been used for the recrystallization of substituted benzoxazole compounds. google.com The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified product is then collected by filtration. ckthakurcollege.netgoogle.com
Biological Activities of 2 Phenylbenzo D Oxazole 5 Carboxamide Derivatives
Antimicrobial Properties
The antimicrobial potential of 2-phenylbenzo[d]oxazole-5-carboxamide derivatives has been investigated against a range of pathogenic bacteria and fungi. These studies have revealed that structural modifications to the parent molecule can significantly influence its spectrum of activity and potency.
Antibacterial Activity
Derivatives of 2-phenylbenzo[d]oxazole carboxamide have demonstrated notable antibacterial effects, with activity observed against both Gram-positive and Gram-negative bacteria.
Research has shown that certain 2-phenylbenzo[d]oxazole carboxamide derivatives exhibit inhibitory activity against clinically relevant Gram-positive bacteria. A study on a series of novel 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives revealed their potential as inhibitors of Staphylococcus aureus Sortase A, an enzyme crucial for the anchoring of surface proteins involved in virulence. nih.gov Most of the synthesized compounds in this study demonstrated excellent inhibitory activity, with IC50 values ranging from 19.8 to 184.2 μM. nih.gov This suggests a targeted mechanism of action against S. aureus.
While specific data for this compound derivatives against Streptococcus pyogenes and Enterococcus faecalis is limited in the reviewed literature, the broader class of 2-substituted benzoxazole (B165842) derivatives has been screened against these pathogens. nih.gov For instance, some 2-phenyl benzoxazole derivatives have shown activity against S. pyogenes. nih.gov Another study on different benzoxazole derivatives reported significant activity against Enterococcus faecalis, with one derivative exhibiting a minimum inhibitory concentration (MIC) of 0.5 μg/mL. mdpi.com
Table 1: In Vitro Antibacterial Activity of Selected 2-Phenylbenzo[d]oxazole Derivatives Against Gram-Positive Bacteria
| Compound Derivative | Bacterial Strain | Activity (MIC/IC50) |
|---|---|---|
| 2-Phenyl-benzo[d]oxazole-7-carboxamide series | Staphylococcus aureus | IC50 = 19.8–184.2 μM nih.gov |
Note: Data for the specific 5-carboxamide derivative is limited; the table includes data for closely related structures to indicate the potential of this chemical class.
The efficacy of 2-phenylbenzo[d]oxazole carboxamide derivatives against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli has also been a subject of investigation. Studies on 2-substituted benzoxazole derivatives have shown potent antibacterial activities, particularly against E. coli, with some compounds being effective at a concentration of 25 μg/mL. nih.gov
One particular 2-arylbenzoxazole derivative demonstrated pronounced activity against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. mdpi.com This highlights the potential for developing potent agents against this often-resistant pathogen.
Table 2: In Vitro Antibacterial Activity of Selected 2-Phenylbenzo[d]oxazole Derivatives Against Gram-Negative Bacteria
| Compound Derivative | Bacterial Strain | Activity (MIC) |
|---|---|---|
| 2-Substituted benzoxazole derivatives | Escherichia coli | 25 μg/mL nih.gov |
Note: This table presents data for the broader class of 2-phenylbenzoxazole (B188899) derivatives due to limited specific data on the 5-carboxamide variant.
The antibacterial effects of 2-phenylbenzo[d]oxazole derivatives are believed to stem from various mechanisms of action. One of the prominent proposed mechanisms is the inhibition of DNA gyrase. nih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have suggested that these compounds can bind to the active site of DNA gyrase, thereby inhibiting its function. nih.gov
Another identified mechanism, particularly for Staphylococcus aureus, is the inhibition of Sortase A. nih.gov This enzyme is responsible for anchoring virulence factors to the bacterial cell wall. By inhibiting Sortase A, 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives can effectively diminish the pathogenicity of S. aureus. nih.gov These findings suggest that the benzoxazole core can serve as a scaffold for developing targeted antibacterial agents.
Antifungal Activity
In addition to their antibacterial properties, derivatives of 2-phenylbenzo[d]oxazole have demonstrated promising activity against a variety of fungal pathogens. Studies have evaluated their efficacy against clinically important yeasts and molds.
Table 3: In Vitro Antifungal Activity of Selected Benzoxazole Derivatives
| Compound Derivative | Fungal Strain | Activity (MIC) |
|---|---|---|
| 2-Substituted benzoxazole derivatives | Candida albicans | Moderate activity nih.gov |
| Benzoxazole/Benzothiazole (B30560) derivative | Candida krusei | 15.6 µg/mL scilit.com |
| Benzoxazole/Benzothiazole derivative | Candida albicans | 62.5 µg/mL scilit.com |
Note: The table reflects the broader antifungal potential of the benzoxazole class of compounds.
Antiviral Activities
The exploration of the antiviral potential of this compound derivatives is an emerging area of research. While specific studies on the 5-carboxamide derivatives are limited, the broader class of 2-substituted benzoxazoles has been recognized for demonstrating various pharmacological activities, including antiviral properties. nih.gov The versatile nature of the benzoxazole scaffold suggests its potential as a template for the design of novel antiviral agents. Further investigation is required to fully elucidate the antiviral spectrum and mechanisms of action of this compound and its related compounds.
Hepatitis C Virus (HCV) Inhibitory Activity
Derivatives of the benzoxazole scaffold have been identified as a significant class of inhibitors targeting the Hepatitis C Virus (HCV). The primary mechanism of this inhibition is the targeting of the viral nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome. natap.orgnih.gov The absence of a human equivalent for RdRp makes it a prime target for antiviral drug development. natap.org
Molecular modeling studies have been employed to design this compound derivatives that can dock into the active site of the NS5B polymerase. nih.gov This design strategy has led to the synthesis of several compounds with significant inhibitory activity in cell-based replicon assays. nih.gov For instance, N-Benzyl-2-phenylbenzo nih.govnih.govoxazole-5-carboxamide and N-Phenethyl-2-phenylbenzo nih.govnih.govoxazole-5-carboxamide have demonstrated notable HCV inhibitory activity, with EC50 values of 41.6 µg/mL and 24.5 µg/mL, respectively. nih.gov Optimization of related benzimidazole (B57391) 5-carboxamide derivatives, which share structural similarities, has resulted in analogues that inhibit the NS5B polymerase at low-nanomolar concentrations. nih.gov The mode of inhibition for these non-nucleoside inhibitors is often non-competitive with respect to nucleotide triphosphates, indicating they bind to an allosteric site on the enzyme. natap.org
| Compound Name | EC50 (µg/mL) | Target | Reference |
|---|---|---|---|
| N-Benzyl-2-phenylbenzo nih.govnih.govoxazole-5-carboxamide | 41.6 | HCV NS5B Polymerase | nih.gov |
| N-Phenethyl-2-phenylbenzo nih.govnih.govoxazole-5-carboxamide | 24.5 | HCV NS5B Polymerase | nih.gov |
Exploration of Other Viral Targets
While research into the antiviral properties of this compound derivatives has heavily concentrated on HCV, the available literature within the scope of this review does not provide significant data on their activity against other specific viral targets. The primary focus remains on the inhibition of the HCV NS5B polymerase.
Enzyme Inhibition Studies
Staphylococcus aureus Sortase A (SrtA) Inhibition
A series of novel 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives have been designed and synthesized as inhibitors of Staphylococcus aureus Sortase A (SrtA). nih.govxjtlu.edu.cn SrtA is a crucial enzyme that anchors virulence factors to the bacterial cell wall, and its inhibition is considered a promising anti-infective strategy. nih.govresearchgate.net
Structure-activity relationship (SAR) studies have shown that substitutions at both the 7-position and the 2-position of the benzoxazole core significantly influence inhibitory activity. nih.govxjtlu.edu.cn The presence of the substituent at the 7-position, in particular, is considered indispensable for the compound's inhibitory function. nih.govxjtlu.edu.cn Many of the synthesized compounds in these studies demonstrated excellent inhibitory activity, with IC50 values ranging from 19.8 to 184.2 μM. nih.govxjtlu.edu.cn Molecular docking analyses suggest that these L-shaped molecules fit into a hydrophobic pocket of the SrtA enzyme, with the carboxamide group playing a key role in the interaction. nih.govxjtlu.edu.cn
| Compound Characteristics | IC50 Range (µM) | Reference |
|---|---|---|
| Derivatives with varied substitutions at the 7- and 2-positions | 19.8 - 184.2 | nih.govxjtlu.edu.cn |
Tyrosinase Inhibition and Regulation of Melanin (B1238610) Biosynthesis
Phenolic compounds featuring a 2-phenylbenzo[d]oxazole scaffold have been investigated as potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. nih.govnih.govresearchgate.net Inspired by the known tyrosinase inhibitory activity of 2-phenylbenzo[d]thiazole scaffolds, researchers have explored their isosterically related oxazole (B20620) counterparts. nih.govnih.gov
Several derivatives, particularly those incorporating a resorcinol (B1680541) structure, have exhibited significantly stronger inhibition of mushroom tyrosinase than the standard inhibitor, kojic acid. nih.govnih.gov For example, one such compound displayed a nanomolar IC50 value of 0.51 μM. nih.gov These compounds have been shown to effectively reduce melanin production in B16F10 cells in a concentration-dependent manner, an effect attributed to the in situ reduction of tyrosinase activity. nih.gov Kinetic studies have further elucidated the mechanisms of inhibition, while docking simulations indicate that the resorcinol moiety contributes to binding at the tyrosinase active site through both hydrophobic and hydrogen bonding interactions. nih.gov
| Compound Feature | IC50 Value | Comparison Standard | Standard IC50 (µM) | Reference |
|---|---|---|---|---|
| Featuring a resorcinol structure | 0.51 µM | Kojic Acid | 14.33 ± 1.63 | nih.govnih.gov |
Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing conditions such as Alzheimer's disease. nih.gov In this context, 2-aryl-6-carboxamide benzoxazole derivatives have been synthesized and evaluated for their inhibitory potential against these enzymes. nih.gov
Research has shown that these compounds can act as potent, selective, and mixed-type dual inhibitors of both AChE and BChE. nih.gov Their mechanism involves binding to both the catalytically active site and the peripheral anionic site of the cholinesterases. nih.gov For example, certain derivatives with a piperazine-substituted amide at the 6-position have been identified as highly potent AChE inhibitors with IC50 values in the nanomolar range (e.g., 3.67 nM). nih.gov Molecular dynamics simulations have confirmed the stable binding of these compounds within the active gorges of both enzymes. nih.gov
| Compound Feature | Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Piperazine-substituted amide at 6-position | AChE | 3.67 | nih.gov |
| Phenylacetamide derivative at 6-position | AChE | 38.36 | nih.gov |
Kinase Inhibition
Carboxamide-based scaffolds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. mdpi.com While research on the specific this compound core is limited in this area, studies on structurally related carboxamides provide relevant insights.
For instance, 5-methoxybenzothiophene-2-carboxamides have been developed as inhibitors of Cdc2-like kinases (Clks), such as Clk1 and Clk4, which are considered promising targets for cancer therapy. mdpi.com By modifying this scaffold, for example, by incorporating a 5-hydroxy group, the inhibitory effect has been broadened to include dual-specificity tyrosine-regulated kinases (Dyrks) like Dyrk1A and Dyrk1B. mdpi.comnih.gov Certain N-benzylated 5-hydroxybenzothiophene-2-carboxamide derivatives have emerged as potent multi-kinase inhibitors against Dyrk1A, Dyrk1B, and Clk1, and have shown high potency across various cancer cell lines. mdpi.comnih.gov
| Scaffold | Target Kinases | Biological Effect | Reference |
|---|---|---|---|
| 5-Methoxybenzothiophene-2-carboxamides | Clk1, Clk4 | Selective inhibition | mdpi.com |
| N-Benzylated 5-hydroxybenzothiophene-2-carboxamides | Dyrk1A, Dyrk1B, Clk1, Haspin, Clk2 | Potent multi-kinase inhibition | mdpi.comnih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
Currently, there is no direct scientific literature available that specifically documents the activity of this compound derivatives as inhibitors of Dihydrofolate Reductase (DHFR).
Anti-Inflammatory Potential
Derivatives of the 2-phenylbenzo[d]oxazole scaffold have been investigated for their potential in treating inflammatory diseases, with notable activity demonstrated in the context of gout.
The P2Y14 receptor is a G protein-coupled receptor implicated in various human inflammatory diseases. orscience.ru Structural optimization of virtual screening hits has led to the development of a novel class of P2Y14R antagonists based on a 2-phenyl-benzoxazole acetamide (B32628) chemical scaffold. orscience.runih.gov One particular derivative, identified as compound 52, has demonstrated highly potent antagonistic activity against the P2Y14R, with a half-maximal inhibitory concentration (IC50) value of 2 nM. orscience.ru This potency was found to be superior to that of a previously known P2Y14R antagonist, PPTN. orscience.ru
The potent P2Y14R antagonism of 2-phenyl-benzoxazole acetamide derivatives translates to significant anti-inflammatory effects in preclinical models of gout. orscience.ru Gout is an inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints. In a mouse model of MSU-induced acute gouty arthritis, the potent P2Y14R antagonist known as compound 52 showed satisfactory inhibitory activity against the inflammatory response. orscience.ru Administration of this compound led to a decrease in paw swelling and a reduction in inflammatory cell infiltration. orscience.ru The mechanism of this anti-inflammatory action was linked to the cAMP/NLRP3/GSDMD signaling pathways. orscience.ru These findings suggest that 2-phenyl-benzoxazole acetamide derivatives represent a promising strategy for gout therapy. orscience.ru
Anticancer and Antitumor Properties
The benzoxazole scaffold is a component of various compounds investigated for their anticancer properties. bath.ac.uk Derivatives of 2-phenylbenzo[d]oxazole have been evaluated for their cytotoxic activity against a range of human cancer cell lines.
Research into benzoxazole clubbed 2-pyrrolidinones identified potent inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme overexpressed in aggressive cancer cells that contributes to tumor growth. bath.ac.uk Two derivatives, one with a 4-NO2 phenyl substitution (compound 19) and another with a 4-SO2NH2 phenyl substitution (compound 20), were the most active, displaying IC50 values of 8.4 nM and 7.6 nM, respectively, against hMAGL. bath.ac.uk
In a different study, a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized and submitted for anticancer screening against 60 human cancer cell lines. researchgate.net One derivative, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited a broad range of potent cytotoxic activity. researchgate.net Its mean GI50 (concentration for 50% growth inhibition) value across the panel was 5.37 µM. researchgate.net
| Compound Class | Specific Derivative | Target/Cell Line | Activity (IC50/GI50) |
|---|---|---|---|
| Benzoxazole clubbed 2-pyrrolidinone | 4-SO2NH2 phenyl derivative (Compound 20) | hMAGL | 7.6 nM |
| Benzoxazole clubbed 2-pyrrolidinone | 4-NO2 phenyl derivative (Compound 19) | hMAGL | 8.4 nM |
| 2-Aryl 5-sulfonyl-1,3-oxazole-4-carboxylate | Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | NCI-60 Cell Line Panel (Mean) | 5.37 µM |
Neuroprotective Effects in Models of Neurodegenerative Disorders
Substituted benzo[d]oxazole-based derivatives have been identified as having neuroprotective effects in cellular models relevant to Alzheimer's disease.
A series of novel synthetic substituted benzo[d]oxazole-based derivatives (compounds 5a–5v) were evaluated for their ability to protect against neurotoxicity induced by β-amyloid (Aβ) peptides in PC12 cells, a common in vitro model for neurodegenerative research. nih.gov Many of the synthesized compounds were found to be effective at reducing the neurotoxicity caused by Aβ25-35. nih.gov
One compound in particular, designated 5c, was studied more extensively. nih.gov It was found to be non-neurotoxic at concentrations up to 30 µg/mL and significantly increased the viability of PC12 cells that had been damaged by Aβ25-35 at concentrations of 1.25, 2.5, and 5 µg/mL. nih.gov Further investigation revealed that compound 5c protected PC12 cells from Aβ25-35-induced apoptosis.
The mechanism of this neuroprotective effect was linked to the Akt/GSK-3β/NF-κB signaling pathway. nih.gov Western blot analysis showed that compound 5c promoted the phosphorylation of Akt and glycogen (B147801) synthase kinase (GSK-3β) while decreasing the expression of nuclear factor-κB (NF-κB). nih.gov Additionally, it reduced the hyperphosphorylation of tau protein and decreased the expression of several key proteins involved in the Alzheimer's disease cascade, including the receptor for advanced glycation end products (RAGE), β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), and inducible nitric oxide synthase (iNOS). nih.gov
Modulation of Cellular Signaling Pathways (e.g., Akt/GSK-3β/NF-κB pathway)
The Akt/Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway is crucial for neuronal survival, and its dysregulation is implicated in the pathogenesis of Alzheimer's disease. semanticscholar.org Exposure to β-amyloid (Aβ) peptides can impair this pathway, leading to neuronal apoptosis. semanticscholar.org Studies on novel synthetic substituted benzo[d]oxazole-based derivatives have shown that these compounds can modulate this pathway. For instance, specific derivatives were found to reduce the Aβ-induced phosphorylation of both Akt and GSK-3β in PC12 cells, a cell line commonly used in neuroscience research. semanticscholar.org GSK-3β is a key enzyme involved in the regulation of the amyloidogenic processing of Aβ. semanticscholar.org By modulating the Akt/GSK-3β pathway, these compounds can effectively inhibit neuronal apoptosis. semanticscholar.org The nuclear factor-kappa B (NF-κB) is also connected to this pathway, as it regulates the expression of pro-apoptotic proteins like Bax. semanticscholar.org
Apoptosis Inhibition in Neuronal Cell Models
Neuronal cell death, or apoptosis, is a central feature of neurodegenerative disorders like Alzheimer's disease. The toxic effects of Aβ peptides are a primary trigger for this process. semanticscholar.org Research has demonstrated that certain 2-phenylbenzo[d]oxazole derivatives can exert neuroprotective effects by inhibiting Aβ-induced apoptosis in PC12 nerve cells. semanticscholar.org This anti-apoptotic effect is linked to the regulation of key proteins involved in cell death. Specifically, treatment with a selected benzo[d]oxazole derivative was shown to decrease the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2. semanticscholar.org This shift in the Bax/Bcl-2 ratio is a critical factor in preventing programmed cell death.
Reduction of Tau Protein Hyperphosphorylation
The hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, is a primary pathological hallmark of Alzheimer's disease. nih.govnih.gov Glycogen synthase kinase-3β (GSK-3β) is one of the main kinases responsible for this abnormal phosphorylation. semanticscholar.orgnih.gov The activity of GSK-3β is, in turn, regulated by the Akt signaling pathway. nih.gov Research has shown that Aβ peptides can induce tau hyperphosphorylation by decreasing Akt activity, which subsequently activates GSK-3β. nih.gov Given that 2-phenylbenzo[d]oxazole derivatives can modulate the Akt/GSK-3β pathway, they have been investigated for their potential to reduce tau hyperphosphorylation. semanticscholar.org By inhibiting the abnormal activation of GSK-3β, these compounds can interfere with this key pathological cascade in Alzheimer's disease. semanticscholar.orgnih.gov
Modulation of Receptor for Advanced Glycation End-products (RAGE) and β-site Amyloid Precursor Protein (APP)-cleaving enzyme 1 (BACE1) Expression
The interaction between Aβ and the Receptor for Advanced Glycation End-products (RAGE) is known to exacerbate neurotoxicity and neuroinflammation in Alzheimer's disease. nih.gov This interaction can also augment the expression of the β-site Amyloid Precursor Protein (APP)-cleaving enzyme 1 (BACE1). nih.gov BACE1 is the rate-limiting enzyme in the production of Aβ peptides, and its expression is elevated in the Alzheimer's brain. nih.govnih.gov Therefore, modulating the RAGE-BACE1 axis is a promising therapeutic strategy. nih.gov While direct studies on this compound are limited in this specific context, research on other RAGE modulators has shown that targeting RAGE can lead to a reduction in BACE1 expression. nih.govnih.gov This suggests a potential mechanism by which compounds interacting with this system could lower Aβ production and mitigate disease progression. nih.gov
Other Reported Biological Activities of Related Oxazole and Benzo[d]oxazole Derivatives
The benzoxazole scaffold is recognized as a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects. olemiss.eduresearchgate.net
Analgesic Activity
Various oxazole and benzo[d]oxazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. nih.govresearchgate.netnih.gov These compounds are often explored as potential non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For example, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives were synthesized and showed significant anti-inflammatory and, by extension, analgesic potential. nih.gov Similarly, other studies have created thiazole (B1198619) or oxazole-substituted benzothiazole derivatives and tested them for analgesic action, indicating the versatility of this heterocyclic system in developing pain-relieving agents. nih.govresearchgate.net
Antiprotozoal Activity
The benzoxazole nucleus is present in many synthetic compounds evaluated for antiprotozoal activity. olemiss.eduresearchgate.net Researchers have designed and synthesized novel benzoxazole derivatives as potential agents against various protozoan parasites. olemiss.edu In vitro biological evaluations have shown that some of these compounds display promising activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. olemiss.edu Additionally, certain derivatives have shown moderate inhibitory activities against leishmanial and trypanosomal species, which cause leishmaniasis and trypanosomiasis, respectively. researchgate.net
Antioxidant Activity
Derivatives of 2-aminobenzoxazole-5-carboxamide have been synthesized and evaluated for their potential as antioxidant agents. In a study focused on these compounds, the free radical scavenging activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.
One particular derivative, 2-Amino-N-(isopropyl)benzoxazole-5-carboxamide, demonstrated notable antioxidant activity. When compared with the standard antioxidant, ascorbic acid, this compound showed a significant percentage of free radical scavenging activity. The half-maximal inhibitory concentration (IC50) for this derivative was determined to be 4.65 µM, indicating its potency as an antioxidant. This activity suggests that the benzoxazole-5-carboxamide scaffold could be a promising framework for the development of new antioxidant agents.
Table 1: Antioxidant Activity of 2-Amino-N-(isopropyl)benzoxazole-5-carboxamide
| Compound Name | Assay | IC50 (µM) | Standard |
|---|---|---|---|
| 2-Amino-N-(isopropyl)benzoxazole-5-carboxamide | DPPH | 4.65 | Ascorbic Acid |
Antituberculosis Activity
Antihyperglycemic Activity
The potential for this compound derivatives to act as antihyperglycemic agents has been an area of interest, though specific data on this scaffold remains limited. Research into related benzoxazole derivatives has shown promise in the management of blood glucose levels. For instance, certain benzoxazole derivatives have been synthesized and tested for their ability to lower blood glucose in alloxan-induced diabetic rats, with some compounds showing significant antihyperglycemic effects when compared to the standard drug, pioglitazone. However, these studies have focused on derivatives with different substitution patterns, not specifically the 2-phenyl-5-carboxamide structure. Therefore, while the benzoxazole nucleus is of interest in the development of antidiabetic drugs, dedicated studies are needed to elucidate the antihyperglycemic potential of this compound derivatives.
Antihistaminic Activity
The antihistaminic properties of this compound derivatives are not well-established in scientific literature. While the benzoxazole scaffold is mentioned in the context of a wide range of biological activities, including antihistaminic effects, specific studies detailing the synthesis and evaluation of this compound derivatives as H1 receptor antagonists are lacking. Research on other heterocyclic compounds has identified novel antihistaminic agents, but a direct link to this particular benzoxazole carboxamide structure has not been demonstrated.
Antiglioma Activity
The efficacy of this compound derivatives against glioma, a type of brain tumor, is an emerging area of research. Studies on the broader family of benzoxazole derivatives have indicated potential anticancer properties. For example, certain benzoxazole-based hydrazone derivatives have been investigated for their cytotoxic effects on C6 rat glioma cell lines. One such derivative, N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide, was found to be more effective against the C6 cell line than the standard drug mitoxantrone, with an IC50 value of 4.30±0.28 µg/mL. While this compound is not a this compound, the findings suggest that the benzoxazole core is a valuable pharmacophore for the design of antiglioma agents. However, specific research focusing on the antiglioma activity of derivatives of this compound is needed to confirm their therapeutic potential in this area.
Antiparkinson Activity
There is currently a lack of specific research into the antiparkinson activity of this compound derivatives. The development of treatments for Parkinson's disease has explored various heterocyclic compounds as inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the progression of the disease. For instance, benzothiazole and benzoxazole derivatives containing an indole (B1671886) moiety have been designed and synthesized as selective and reversible MAO-B inhibitors. One of the most active compounds from this related series, 6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole, exhibited an IC50 value of 28 nM against MAO-B. While these findings highlight the potential of benzazole scaffolds in the context of Parkinson's disease, direct evidence and data for the antiparkinson effects of this compound derivatives are not available in the current body of scientific literature.
Melatonin (B1676174) Receptor Agonism
A novel series of benzoxazole derivatives has been synthesized and assessed for their potential as melatoninergic ligands. The binding affinity of these compounds for human MT1 and MT2 melatonin receptors was determined using 2-[¹²⁵I]-iodomelatonin as the radioligand.
Within this series, compound 28 was identified as having better MT1 and MT2 receptor affinities than melatonin itself. This research established the benzoxazole nucleus as a viable melatoninergic pharmacophore. The structure-activity relationship studies indicated that modifications at both ends of the molecule significantly influence the binding affinity. For instance, 2-ethyl-benzoxazole derivatives showed excellent affinity for both human MT1 and MT2 receptors. The cyclopropane (B1198618) carboxamide derivative within this ethyl series proved to be a highly active ligand for both receptors.
Table 2: Melatonin Receptor Binding Affinities of a Key Benzoxazole Derivative
| Compound | MT1 Kᵢ (nM) | MT2 Kᵢ (nM) |
|---|---|---|
| Compound 28 | 0.08 | 0.04 |
| Melatonin | 0.11 | 0.07 |
These findings underscore the potential of the benzoxazole scaffold in designing potent melatonin receptor agonists, although the specific derivatives are not 2-phenyl-5-carboxamides, they are closely related 5-substituted carboxamides.
Amyloid Fibril Inhibition (e.g., transthyretin amyloid formation)
The 2-phenylbenzoxazole scaffold is a core component of potent inhibitors of transthyretin (TTR) amyloid fibril formation. nih.govresearchgate.net The mechanism of these inhibitors involves the kinetic stabilization of the native homotetrameric structure of TTR. nih.govmdpi.com By binding to the thyroxine-binding sites of the protein, these molecules prevent the dissociation of the tetramer into misfolded monomers, which is the rate-limiting step in the formation of amyloid fibrils that characterize diseases like familial amyloid polyneuropathy. researchgate.netnih.gov
A prominent example from this class is Tafamidis, a non-steroidal anti-inflammatory drug derivative that is approved for the treatment of TTR amyloidosis. researchgate.netnih.gov Structurally, Tafamidis is a 2-phenylbenzoxazole derivative, though it features a carboxylic acid at the 6-position rather than a carboxamide at the 5-position. Research has established that benzoxazole-based compounds are among the most effective inhibitors for stabilizing TTR against acid-mediated misfolding. researchgate.net However, specific studies detailing the synthesis and evaluation of this compound derivatives for this activity were not identified in the reviewed literature.
Rho-Kinase Inhibition
The benzoxazole scaffold has been utilized as a basis for the development of inhibitors targeting Rho-associated coiled-coil-containing protein kinase (ROCK). nih.govresearchgate.net Research in this area has involved structure-activity relationship (SAR) studies to optimize initial lead compounds, leading to the identification of novel and selective ROCK-II inhibitors with high potency in both enzymatic and cell-based assays. nih.gov These inhibitors were also developed to have favorable pharmacological properties, including good microsomal stability and oral bioavailability. nih.gov Despite the successful development of benzoxazole-based ROCK inhibitors, the available literature does not provide specific details or data on derivatives of the this compound structure for this particular biological target. nih.govresearchgate.net
Agonism of Free Fatty Acid Receptor (GPR40)
No scientific literature was identified that describes the evaluation of this compound derivatives as agonists for the free fatty acid receptor 1 (FFAR1), also known as GPR40. The development of agonists for GPR40 is a significant area of research for the treatment of type 2 diabetes, as activation of this receptor enhances glucose-stimulated insulin (B600854) secretion. nih.govfrontiersin.org The classes of compounds typically investigated as GPR40 agonists are structurally distinct, and most are aryl alkanoic acid derivatives, such as phenylpropanoic acids. nih.gov The 2-phenylbenzoxazole scaffold is not commonly associated with this activity in the reviewed research.
Highly Selective Histone Deacetylase 6 (HDAC6) Inhibition
There is no specific information available in the reviewed scientific literature concerning this compound derivatives as selective inhibitors of Histone Deacetylase 6 (HDAC6). While other heterocyclic compounds, such as certain oxazole hydroxamates, have been investigated and identified as potent and selective HDAC6 inhibitors, this activity has not been reported for the specific 2-phenylbenzoxazole-5-carboxamide scaffold. figshare.com Research into selective HDAC6 inhibitors often focuses on the nature of the zinc-binding group (ZBG) and the linker region, with classes like hydroxamic acids and benzoylhydrazides being prominent. nih.gov
Structure Activity Relationship Sar Studies of 2 Phenylbenzo D Oxazole 5 Carboxamide and Its Analogues
Influence of Substituents on Biological Efficacy
The biological activity of the 2-phenylbenzo[d]oxazole scaffold is highly sensitive to the nature and position of its substituents. Research has demonstrated that modifications at the 2-position of the benzoxazole (B165842) core, the nature of the moiety at the 5-position, and the placement of functional groups across the fused ring system are all critical determinants of potency.
The substituent at the 2-position of the benzo[d]oxazole ring system plays a significant role in modulating biological activity. The phenyl ring at this position is a common feature in many active analogues, and its substitution pattern can lead to substantial changes in potency. For instance, in a series of compounds designed as Staphylococcus aureus Sortase A inhibitors, modifications to the 2-phenyl ring had a considerable influence on inhibitory activity. nih.govxjtlu.edu.cn
Studies on compounds with a 2-phenylbenzo[d]oxazole scaffold have shown that the electronic properties and steric bulk of substituents on this phenyl ring are crucial. For example, in the context of tyrosinase inhibition, phenolic compounds bearing a 2-phenylbenzo[d]oxazole scaffold were explored, revealing that hydroxyl substitutions on the phenyl ring were important for activity. nih.govmdpi.com Specifically, compounds featuring a resorcinol (B1680541) structure on the 2-phenyl ring exhibited significantly stronger tyrosinase inhibition than the reference compound, kojic acid. mdpi.com This suggests that the 2-phenyl group is a key site for interaction with biological targets and that its decoration with specific functional groups can enhance binding and efficacy.
Furthermore, research into 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists has also highlighted the importance of the group at the 2-position. A chemistry optimization program identified 2-aminobenzoxazoles as being particularly effective, demonstrating that replacing the phenyl group with an amino moiety can lead to potent and orally active antagonists with good metabolic stability. nih.gov
The carboxamide group, particularly at the 5-position of the benzo[d]oxazole core, is a critical functional group for the biological activity of this class of compounds. Its ability to act as a hydrogen bond donor and acceptor allows for key interactions with target proteins. The nature of the substituent on the carboxamide nitrogen can further fine-tune the compound's properties.
In the development of 2-aryl benzimidazole (B57391) inhibitors of branched-chain aminotransferase (BCATm), which shares a similar core structure, the N-methyl-carboxamide at the 5-position was found to be important for potency. nih.govresearchgate.net Exploration of the SAR around this position showed that converting the carboxamide to an N,N-dimethyl amide led to a significant loss of activity, underscoring the importance of the N-H group for target interaction. researchgate.net
The significance of substitutions at the 5-position extends beyond the carboxamide group. Studies on the antiproliferative activity of benzoxazole derivatives have shown that this position is critical for influencing potency. mdpi.com For instance, the introduction of a halogen atom, such as chlorine, at the 5-position has been shown to enhance antiproliferative activity compared to unsubstituted analogues. mdpi.com
Table 1: Impact of 5-Position Substituent on Antiproliferative Activity Data synthesized from research findings. mdpi.com
| Compound | Substituent at 5-Position | General Biological Activity Trend |
|---|---|---|
| Analogue A | -H | Lower Activity |
| Analogue B | -Cl | Higher Activity |
| Analogue C | -Br | Variable Activity |
The specific placement of functional groups on the benzo[d]oxazole scaffold has a profound effect on biological activity, a principle clearly illustrated by comparing derivatives with substituents at different positions. The investigation of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential Staphylococcus aureus Sortase A inhibitors offers valuable insights into these positional effects. nih.govxjtlu.edu.cn
In this series, the substituent at the 7-position was found to be indispensable for inhibitory activity. nih.govxjtlu.edu.cn Molecular docking studies revealed that the i-butyl amide group at the 7-position projected towards a key loop substructure of the protein, while the benzoxazole core settled into a hydrophobic pocket, resulting in an L-shaped conformation recognized by the enzyme. nih.govxjtlu.edu.cn This highlights that the 7-position is a critical vector for establishing specific interactions with the target.
This contrasts with the role of the 5-carboxamide in other series, suggesting that the optimal placement of the carboxamide and other functional groups is highly dependent on the specific biological target. The differential effects of substitutions at the 5- and 7-positions underscore the importance of positional isomerism in drug design and the need for a detailed understanding of the target's binding site topology.
Elucidation of Essential Pharmacophores for Target Interactions
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For 2-phenylbenzo[d]oxazole-5-carboxamide and its analogues, several key pharmacophoric features have been identified through extensive SAR and molecular modeling studies.
The essential pharmacophore for many active compounds in this class includes:
A planar, bicyclic benzoxazole core: This rigid scaffold serves as the central structural framework, correctly positioning the other pharmacophoric elements for optimal interaction with the target. It often engages in hydrophobic interactions.
An aryl group at the 2-position: This group, typically a phenyl ring, is crucial for establishing π-π stacking or hydrophobic interactions within the binding pocket. Substituents on this ring can further modulate these interactions and introduce additional hydrogen bonding opportunities.
A hydrogen bond donor/acceptor moiety: The carboxamide group at either the 5- or 7-position is a prime example. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, forming critical hydrogen bonds that anchor the molecule to the target protein.
For instance, in the case of Sortase A inhibitors, the pharmacophore consists of the benzoxazole core lying in a hydrophobic pocket and the amide group at the 7-position extending towards a specific protein loop. nih.govxjtlu.edu.cn For BCATm inhibitors with a related benzimidazole core, the N-methyl-carboxamide at the 5-position forms a crucial hydrogen bond with the protein backbone. nih.govresearchgate.net
Strategies for Optimization of Potency and Selectivity
Building upon the foundational SAR and pharmacophore models, several strategies are employed to optimize the potency and selectivity of this compound analogues.
Scaffold Hopping and Isosteric Replacement: This involves replacing the benzoxazole core with other privileged heterocyclic scaffolds, such as benzimidazole or benzothiazole (B30560), to improve properties while maintaining the key pharmacophoric features. nih.gov Isosteric replacement of functional groups can also be used to fine-tune electronic and steric properties.
Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, computational methods like molecular docking can be used to predict the binding mode of novel analogues. This allows for the rational design of modifications that enhance interactions with specific residues in the binding site, thereby increasing potency and selectivity. nih.govxjtlu.edu.cn
Combinatorial Chemistry and Library Synthesis: The generation of focused libraries of compounds with systematic variations at key positions (e.g., the 2-phenyl ring and the 5-carboxamide) allows for the rapid exploration of the chemical space around an initial hit. High-throughput screening of these libraries can then identify compounds with improved activity profiles. nih.gov
Modulation of Physicochemical Properties: Optimization often involves tuning properties like lipophilicity (logP), solubility, and metabolic stability. For example, introducing polar groups or specific substituents can improve pharmacokinetic profiles, leading to better in vivo efficacy. nih.gov The use of fluorine substitutions is a common strategy to enhance metabolic stability and binding affinity. mdpi.com
Through these iterative cycles of design, synthesis, and biological evaluation, researchers can systematically refine the structure of this compound derivatives to achieve highly potent and selective drug candidates.
Computational and Molecular Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Analysis of Ligand-Protein Interactions
Studies on derivatives of 2-phenylbenzo[d]oxazole have revealed key interactions with several important protein targets.
Sortase A: Molecular docking of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives with Staphylococcus aureus Sortase A has shown that the molecule adopts an L-shape to fit into the enzyme's active site. The i-butyl amide group of the derivatives orients towards the β6/β7 loop-β8 substructure of the protein. scholarsresearchlibrary.comnih.gov
Tyrosinase: For tyrosinase, docking simulations of phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold have indicated that a resorcinol (B1680541) structure is crucial for binding. This interaction is mediated through both hydrophobic and hydrogen bonding interactions. semanticscholar.org
HCV NS5B polymerase: While direct docking studies of 2-Phenylbenzo[d]oxazole-5-carboxamide with HCV NS5B polymerase are not extensively documented in available literature, research on other inhibitors has identified the palm I region as a key binding site for therapeutic intervention. esisresearch.orgnih.gov Computational screening of various compound libraries continues to be a primary method for identifying novel inhibitors targeting this enzyme. nih.gov
DHFR (Dihydrofolate Reductase): Similarly, specific docking data for this compound with DHFR is limited. However, molecular docking is a routine method for exploring the binding mechanisms of various inhibitors, including derivatives of 2,4-diamino-5-methyl-5-deazapteridine, with human DHFR to guide the design of new anticancer drugs.
P2Y14R (P2Y Receptor 14): In the case of the P2Y14 receptor, studies on 2-phenyl-benzoxazole acetamide (B32628) derivatives have been conducted to understand their antagonistic activity. These computational analyses have been pivotal in the structural optimization of virtual screening hits to develop potent antagonists.
Identification of Binding Pockets and Key Interacting Residues
The effectiveness of a ligand is largely determined by its interaction with the specific amino acid residues within the protein's binding pocket.
Sortase A: The benzoxazole (B165842) core of the 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives settles into a hydrophobic pocket comprised of Ala118, Val166, Val168, Val169, and Ile182. scholarsresearchlibrary.comnih.gov
Tyrosinase: In tyrosinase, the resorcinol moiety of the 2-phenylbenzo[d]oxazole derivatives is key to establishing hydrophobic and hydrogen bonding interactions within the active site. semanticscholar.org
The following table summarizes the key interacting residues identified in molecular docking studies for related 2-phenylbenzo[d]oxazole derivatives with their respective protein targets.
| Target Protein | Key Interacting Residues | Type of Interaction |
| Sortase A | Ala118, Val166, Val168, Val169, Ile182 | Hydrophobic |
| Tyrosinase | Not explicitly detailed in the provided search results | Hydrophobic, Hydrogen Bonding |
Molecular Dynamics Simulations to Understand Binding Stability
Free Energy Calculations (e.g., MM/GBSA) for Binding Affinity Prediction
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a popular method for estimating the free energy of binding of a ligand to a protein. nih.gov This approach combines molecular mechanics energy calculations with a continuum solvent model to predict the binding affinity. For 2-phenyl-benzoxazole acetamide derivatives targeting the P2Y14 receptor, MM/GBSA free energy calculations have been utilized to elucidate the binding mechanism. These calculations can decompose the total binding free energy into contributions from different types of interactions, such as van der Waals, electrostatic, and solvation energies, providing valuable information for structure-based drug design. samipubco.com The insights gained from MM/GBSA studies can help in the rational design of new derivatives with improved binding affinities.
The following table illustrates the type of data that can be obtained from MM/GBSA calculations, based on a representative study of a ligand-protein complex.
| Energy Component | Calculated Value (kcal/mol) |
| Van der Waals Energy | -45.0 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 30.2 |
| Nonpolar Solvation Energy | -5.7 |
| Total Binding Free Energy (ΔG_bind) | -41.0 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For benzoxazole derivatives, 3D-QSAR models have been developed to understand the structural requirements for their biological activities, such as anticancer effects. nih.gov These models use techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.govchemijournal.com For instance, a QSAR study on benzoxazole benzenesulfonamide (B165840) derivatives identified that hydrophobicity plays a significant role in their bioactivity. chemijournal.com While a specific QSAR model for this compound was not found, the general findings from related series suggest that modifications to the phenyl ring and the benzoxazole core can significantly impact activity. scholarsresearchlibrary.comresearchgate.net
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a computational method that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For a series of benzoxazole derivatives, pharmacophore models have been generated to define the key features required for their cytotoxic activity against cancer cell lines. esisresearch.orgnih.gov A typical pharmacophore model for a benzoxazole derivative might include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features. esisresearch.org Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, a process known as virtual screening. This approach has been successfully used to identify new potential inhibitors for various targets. nih.gov
Methodologies for in Vitro Biological Evaluation
Cell-Based Assays
Cell-based assays are fundamental in determining the biological effects of 2-phenylbenzo[d]oxazole-5-carboxamide derivatives at the cellular level. These assays assess general cytotoxicity, anti-proliferative activity, and specific functional effects in various cell models.
Cell Viability and Proliferation Assays
The cytotoxicity of 2-phenylbenzo[d]oxazole derivatives has been evaluated against a panel of human cancer cell lines. Studies have shown that these compounds exhibit a range of anti-proliferative activities. For instance, certain amide and diamide (B1670390) derivatives of 5-methylbenzo[d]oxazole have demonstrated notable activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with some compounds showing IC₅₀ values as low as 10.50 µM and 15.21 µM, respectively. nih.gov Other studies have reported on the cytotoxicity of various derivatives against lung cancer (A549), skin cancer (A431), and colon cancer (HT-29) cell lines. ajphs.com
Conversely, specific phenolic derivatives of 2-phenylbenzo[d]oxazole have been shown to be non-cytotoxic to normal human epidermal keratinocytes (HaCaT cells), melanocytes, and epidermal cells at concentrations effective for other biological activities, suggesting a favorable profile for dermatological applications. nih.govmdpi.com
Table 1: Cytotoxicity of 2-Phenylbenzo[d]oxazole Derivatives against Cancer Cell Lines
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5-methylbenzo[d]oxazole amide | HepG2 | 10.50 nih.gov |
| 5-methylbenzo[d]oxazole amide | MCF-7 | 15.21 nih.gov |
| Unsubstituted diamide | HepG2 | 25.47 nih.gov |
| Unsubstituted diamide | MCF-7 | 32.47 nih.gov |
| Amide-linked derivative | A431 | Strong cytotoxic effect ajphs.com |
| Benzoxazole-1,3,4-oxadiazole | HT-29 | High activity ajphs.com |
| Benzoxazole-1,3,4-oxadiazole | MCF-7 | High activity ajphs.com |
| Benzoxazole-1,3,4-oxadiazole | A549 | High activity ajphs.com |
Specific Functional Assays
The functional effects of this compound derivatives have been investigated in specialized cell-based systems.
In the context of antiviral research, a series of derivatives were evaluated for their inhibitory activity against the Hepatitis C Virus (HCV) using a cell-based replicon assay in Huh 5-2 cells. nih.gov This system allows for the study of viral replication in a controlled cellular environment. Several synthesized compounds demonstrated significant inhibitory activity, with some showing up to 98% inhibition at a concentration of less than 50 µg/mL. nih.gov Notably, N-Benzyl-2-phenylbenzo semanticscholar.orgnih.govoxazole-5-carboxamide and N-Phenethyl-2-phenylbenzo semanticscholar.orgnih.govoxazole-5-carboxamide exhibited genuine HCV inhibitory activity with EC₅₀ values of 41.6 and 24.5 µg/mL, respectively. nih.gov
For neurodegenerative disease research, the neuroprotective effects of benzo[d]oxazole derivatives have been assessed in β-amyloid (Aβ)-induced PC12 cell viability assays. nih.gov A number of compounds were found to be potent in mitigating the neurotoxicity induced by Aβ₂₅₋₃₅ at a concentration of 5 µg/mL. nih.gov One particular derivative, compound 5c, was non-neurotoxic at 30 µg/mL and significantly increased the viability of Aβ₂₅₋₃₅-induced PC12 cells at concentrations of 1.25, 2.5, and 5 µg/mL, indicating a protective effect against Aβ-induced cell damage. nih.govnih.govbohrium.com
Table 2: Functional Activity of this compound Derivatives
| Assay | Cell Line | Compound Derivative | Result |
|---|---|---|---|
| HCV Replicon Assay | Huh 5-2 | N-Benzyl-2-phenylbenzo semanticscholar.orgnih.govoxazole-5-carboxamide | EC₅₀ = 41.6 µg/mL nih.gov |
| HCV Replicon Assay | Huh 5-2 | N-Phenethyl-2-phenylbenzo semanticscholar.orgnih.govoxazole-5-carboxamide | EC₅₀ = 24.5 µg/mL nih.gov |
| Aβ-induced Viability | PC12 | Compound 5c | Significant protection at 1.25, 2.5, 5 µg/mL nih.govnih.govbohrium.com |
Enzyme Activity Assays
Enzyme activity assays are crucial for determining the specific molecular targets of this compound derivatives. These assays typically measure the half-maximal inhibitory concentration (IC₅₀) to quantify the potency of inhibition against various enzymes.
Derivatives of 2-phenylbenzo[d]oxazole have been identified as potent inhibitors of several enzymes. For instance, a series of novel 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives were evaluated for their inhibitory activity against Staphylococcus aureus Sortase A, with most compounds exhibiting excellent inhibition with IC₅₀ values ranging from 19.8 to 184.2 µM. nih.gov In another study, phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold were explored as tyrosinase inhibitors, with some derivatives featuring a resorcinol (B1680541) structure showing significantly stronger inhibition than kojic acid; one compound displayed a nanomolar IC₅₀ value of 0.51 µM. nih.govnih.gov Additionally, certain derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govnih.gov
Table 3: Enzyme Inhibitory Activity of 2-Phenylbenzo[d]oxazole Derivatives
| Enzyme Target | Compound Series | IC₅₀ Range / Value |
|---|---|---|
| Staphylococcus aureus Sortase A | 2-phenyl-benzo[d]oxazole-7-carboxamides | 19.8 - 184.2 µM nih.gov |
| Mushroom Tyrosinase | Phenolic 2-phenylbenzo[d]oxazoles | 0.51 µM (most potent) nih.govnih.gov |
| VEGFR-2 | Benzoxazole (B165842) derivatives | Significant inhibition reported nih.gov |
| Glycogen Synthase Kinase-3β (GSK-3β) | Oxazole-4-carboxamide hybrids | 0.25 µM (optimized compound) nih.gov |
Microbiological Assays
The antimicrobial potential of 2-phenylbenzo[d]oxazole derivatives is determined through microbiological assays, primarily by establishing the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Studies have shown that derivatives of 2-phenylbenzoxazole (B188899) possess a broad spectrum of antibacterial and antifungal activities. For example, certain 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus with MIC values of 12.5 µg/mL. nih.gov One derivative showed significant activity against the Gram-negative bacterium Pseudomonas aeruginosa with a MIC of 25 µg/mL. nih.gov In terms of antifungal activity, a derivative was found to be active against Candida albicans with a MIC value of 12.5 µg/mL. nih.gov Other research has also highlighted the antibacterial and antifungal properties of various benzoxazole derivatives against strains like Streptococcus faecalis and Aspergillus niger. researchgate.net
Table 4: Minimum Inhibitory Concentration (MIC) of 2-Phenylbenzoxazole Derivatives
| Microorganism | Strain | Compound Derivative | MIC (µg/mL) |
|---|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus | 5-methyl-2-phenylbenzoxazole | 12.5 nih.gov |
| Gram-negative Bacteria | Pseudomonas aeruginosa | 5-methyl-2-phenylbenzoxazole | 25 nih.gov |
| Fungi | Candida albicans | 5-methyl-2-phenylbenzoxazole | 12.5 nih.gov |
| Gram-positive Bacteria | Streptococcus faecalis | Benzoxazole derivative | 8 researchgate.net |
| Fungi | Aspergillus niger | Benzoxazole derivative | 64 researchgate.net |
Biochemical and Molecular Biology Assays
To elucidate the mechanisms of action at a molecular level, biochemical and molecular biology assays are employed. Western blot analysis is a key technique used to investigate changes in protein expression and phosphorylation states following treatment with 2-phenylbenzo[d]oxazole derivatives.
Western Blot Analysis for Protein Expression and Phosphorylation
In the context of neuroprotection against Aβ-induced toxicity in PC12 cells, Western blot analysis has provided significant insights into the signaling pathways modulated by 2-phenylbenzo[d]oxazole derivatives. semanticscholar.orgnih.gov
Treatment with a specific derivative (compound 5c) was shown to:
Promote phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β), key proteins in cell survival pathways. semanticscholar.orgnih.gov
Decrease the expression of nuclear factor-κB (NF-κB), a key regulator of inflammation. semanticscholar.orgnih.gov
Reduce the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease. semanticscholar.orgnih.gov
Decrease the expression of the receptor for advanced glycation end products (RAGE) and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), both implicated in the pathogenesis of Alzheimer's disease. semanticscholar.orgnih.gov
Modulate the Bax/Bcl-2 ratio , indicating an anti-apoptotic effect. semanticscholar.orgnih.gov
These findings suggest that the neuroprotective effects of this compound are mediated through the Akt/GSK-3β/NF-κB signaling pathway. semanticscholar.orgnih.gov
Table 5: Summary of Western Blot Analysis Findings
| Protein Target | Effect of Compound 5c Treatment | Implication |
|---|---|---|
| Phospho-Akt | Increased semanticscholar.orgnih.gov | Promotion of cell survival |
| Phospho-GSK-3β | Increased semanticscholar.orgnih.gov | Inhibition of apoptosis, reduced Tau phosphorylation |
| NF-κB | Decreased expression semanticscholar.orgnih.gov | Anti-inflammatory effect |
| Phospho-Tau | Reduced hyperphosphorylation semanticscholar.orgnih.gov | Potential therapeutic effect for Alzheimer's |
| RAGE | Decreased expression semanticscholar.orgnih.gov | Reduction of Aβ-induced cellular stress |
| BACE1 | Decreased expression semanticscholar.orgnih.gov | Reduction of Aβ production |
| Bax/Bcl-2 ratio | Decreased semanticscholar.orgnih.gov | Anti-apoptotic effect |
Optical Density Measurements
Optical density measurement is a fundamental technique in in vitro biological assays to quantify enzyme activity. In the context of 2-phenylbenzoxazole derivatives, this method is frequently employed to assess their potential as tyrosinase inhibitors, a key target for skin-lightening and anti-hyperpigmentation agents. nih.gov
The assay typically measures the enzymatic conversion of a substrate, such as L-DOPA, into a colored product, dopachrome (B613829). The formation of dopachrome results in an increased absorbance of light at a specific wavelength, which can be quantified using a spectrophotometer. For several 2-phenylbenzoxazole compounds, the optical density is measured at approximately 470 nm. nih.gov The rate of the reaction is determined by monitoring the change in absorbance over time. When an inhibitory compound is introduced, it reduces the rate of product formation, leading to a lower optical density reading compared to an uninhibited control. This reduction in optical density is directly proportional to the inhibitory potency of the compound being tested.
Kinetic Studies to Elucidate Enzyme Inhibition Mechanisms (e.g., Lineweaver–Burk plots)
To understand how a compound inhibits an enzyme, researchers perform kinetic studies. These analyses are crucial for characterizing the specific mechanism of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. odinity.com A widely used graphical method for this purpose is the Lineweaver–Burk plot, which is a double reciprocal representation of the Michaelis-Menten equation. mdpi.comresearchgate.net
The plot graphs the inverse of reaction velocity (1/V) against the inverse of substrate concentration (1/[S]). By measuring the reaction rates at various substrate concentrations in the presence and absence of the inhibitor, a series of lines are generated. The pattern of these lines reveals the inhibition mechanism:
Competitive Inhibition: Lines intersect on the y-axis. The inhibitor competes with the substrate for the enzyme's active site.
Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency but not substrate binding. thieme-connect.de
Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex. odinity.com
Kinetic studies on several 2-phenylbenzoxazole derivatives targeting mushroom tyrosinase have demonstrated that they act as competitive inhibitors. nih.gov For instance, derivatives featuring a resorcinol structure were identified as potent competitive inhibitors through Lineweaver–Burk plot analysis, indicating they likely bind to the active site of the tyrosinase enzyme. nih.gov
In Vivo Efficacy and Preliminary Toxicity Assessment in Relevant Animal Models
Following promising in vitro results, compounds are often advanced to in vivo models to assess their efficacy and safety in a whole organism. For the 2-phenylbenzoxazole scaffold, zebrafish larvae and mice have been utilized as relevant animal models.
Zebrafish Larvae for Depigmentation: The zebrafish (Danio rerio) has emerged as a powerful model for evaluating depigmenting agents due to its genetic similarity to humans, rapid development, and transparent embryos that allow for easy visual assessment of pigmentation. nih.govnih.govmdpi.com This model is used to test the in vivo anti-melanogenic activity of compounds. elsevierpure.com
In studies involving 2-phenylbenzoxazole derivatives, zebrafish larvae were exposed to the compounds, and the effects on their pigmentation were observed and quantified. Research has shown that certain derivatives can induce a significant depigmentation effect, in some cases far exceeding the potency of the well-known whitening agent, kojic acid. nih.gov For example, one derivative demonstrated a strong depigmentation effect at a concentration 800 times lower than that of kojic acid. nih.gov These studies also provide a preliminary assessment of toxicity, as any developmental abnormalities, deformities, or mortality in the larvae are recorded. elsevierpure.com
| Compound | Concentration | Observed Effect Compared to Control | Relative Potency vs. Kojic Acid (20 mM) |
|---|---|---|---|
| Compound 8 | 0.025 mM | Significant reduction in pigmentation area | ~800x stronger |
| Compound 13 | 0.05 mM | Strong reduction in pigmentation area | ~400x stronger |
| Kojic Acid | 20 mM | Reduction in pigmentation area | Reference |
Mice for Anti-Gout Potential: Mouse models are frequently used to study inflammatory conditions like gout. Acute gouty arthritis can be induced by injecting monosodium urate (MSU) crystals into the paw or ankle joint, which triggers a strong inflammatory response characterized by swelling (edema), pain, and the infiltration of immune cells. nih.govresearchgate.netnhsjs.cominotiv.com
While no specific anti-gout studies on this compound are available, a related derivative, a 2-phenyl-benzoxazole acetamide (B32628), has been evaluated in an MSU-induced mouse model. The study demonstrated that this related compound had satisfactory in vivo activity, effectively reducing paw swelling and inflammatory cell infiltration. This suggests that the 2-phenylbenzoxazole scaffold may have potential for treating acute gouty arthritis. bohrium.com Such animal models also allow for preliminary toxicity assessment by monitoring the general health of the mice and examining tissues for any pathological changes.
Advanced Research Perspectives and Future Directions
Design and Synthesis of Novel, Highly Potent, and Selective Derivatives
The quest for enhanced therapeutic efficacy and reduced side effects drives the continuous effort to design and synthesize novel derivatives of the 2-phenylbenzo[d]oxazole-5-carboxamide core. Research focuses on strategic structural modifications to optimize potency and selectivity for specific biological targets.
Structure-activity relationship (SAR) studies are fundamental to this process. For instance, research on similar 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives has shown that substitutions at both the 7-position (carboxamide group) and the 2-position (phenyl ring) significantly influence inhibitory activity against targets like Staphylococcus aureus Sortase A. mdpi.com The carboxamide group, in particular, is often indispensable for activity, with modifications to the amine substituent allowing for fine-tuning of binding interactions. mdpi.com
Key design strategies include:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, alkyl chains) on the 2-phenyl ring can modulate lipophilicity, electronic properties, and steric interactions, thereby affecting target binding and pharmacokinetic properties.
Modification of the Carboxamide Group: Altering the amide portion of the molecule can significantly impact hydrogen bonding capabilities and interactions with specific amino acid residues in a target protein's active site.
Alterations to the Benzoxazole (B165842) Core: Substitution on the benzoxazole ring system itself, for example with chlorine or bromine atoms, has been shown to influence the antiproliferative activity of these compounds. oxfordglobal.com
Below is a representative table of modifications and their observed impact on activity from studies on the broader 2-phenylbenzoxazole (B188899) class.
| Modification Site | Substituent Type | General Impact on Activity |
| 2-Phenyl Ring | Methoxy group at position 3 | Generally higher antiproliferative activity oxfordglobal.com |
| 2-Phenyl Ring | N,N-diethyl or morpholine (B109124) at position 4 | Enhanced antiproliferative activity oxfordglobal.comrsc.org |
| Benzoxazole Core | Chlorine at position 5 | Higher antiproliferative activity oxfordglobal.com |
| Benzoxazole Core | Carboxamide at position 7 | Indispensable for Sortase A inhibitory activity mdpi.com |
This table is interactive and synthesizes findings from multiple studies on the 2-phenylbenzoxazole scaffold.
Exploration of Emerging Therapeutic Targets for Unmet Medical Needs
The versatility of the 2-phenylbenzoxazole scaffold allows its derivatives to interact with a diverse range of biological targets, opening avenues for treating various diseases with unmet medical needs. researchgate.net
Neurodegenerative Diseases: Derivatives of the closely related 2-substituted benzo[d]oxazol-5-amine have been investigated as multi-target agents for Alzheimer's disease. rsc.org These compounds have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in cholinergic neurotransmission, and also inhibit the aggregation of amyloid-beta plaques. rsc.org Some derivatives have also demonstrated the ability to reverse memory deficits in preclinical models, highlighting their potential in treating complex neurodegenerative conditions. acs.org
Inflammatory Diseases: The P2Y14 nucleotide receptor is implicated in human inflammatory diseases like gout. A novel 2-phenyl-benzoxazole acetamide (B32628) derivative was identified as a potent P2Y14R antagonist, showing significant anti-inflammatory effects in models of acute gouty arthritis. nih.gov This discovery positions these compounds as promising candidates for a new class of anti-inflammatory drugs.
Anti-infective Agents: Beyond general antimicrobial activity, specific targets are being explored. For example, derivatives of 2-phenyl-benzo[d]oxazole-7-carboxamide have been designed as inhibitors of Sortase A, an enzyme crucial for the virulence of Staphylococcus aureus. mdpi.com Inhibiting this enzyme prevents bacteria from anchoring surface proteins to their cell wall, thereby reducing their ability to cause infection.
Cancer: The anticancer activity of benzoxazole derivatives is well-documented, with compounds showing efficacy against various cancer cell lines, including breast, colon, and lung cancer. oxfordglobal.comrsc.orgnih.govmdpi.com Emerging research focuses on specific molecular targets. For instance, molecular docking studies have suggested that fluorosulfate (B1228806) derivatives of 2-phenylbenzoxazole may act as inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain types of cancer. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, moving from traditional trial-and-error to a more predictive, data-driven approach. nih.govopenreview.net For scaffolds like this compound, these computational tools are becoming indispensable for accelerating the design of optimized drug candidates.
Computational strategies employed in the development of benzoxazole derivatives include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. medium.com It has been used to understand the binding mechanism of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives to Sortase A, revealing how the molecule fits into a hydrophobic pocket of the enzyme. mdpi.com Similarly, docking studies have helped elucidate the interaction of fluorosulfate derivatives with cancer targets like the human estrogen receptor (hER) and HER2. nih.govoxfordglobal.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. 3D-QSAR models have been developed for benzoxazole derivatives to explore molecular properties that influence their antioxidative and anticancer activities, providing insights for designing more potent inhibitors. atomwise.com
Predictive Modeling: As the volume of data on chemical compounds and their biological effects grows, ML algorithms can be trained to predict the activity, toxicity, and pharmacokinetic properties of novel, untested molecules. Generative AI models can even design entirely new molecules with desired properties, vastly expanding the chemical space that can be explored. For the 2-phenylbenzoxazole scaffold, these models can help prioritize which derivatives to synthesize and test, saving significant time and resources.
Development of Eco-Friendly and Scalable Synthetic Pathways for Industrial Applications
As promising drug candidates move towards clinical development, the need for eco-friendly and scalable synthetic methods becomes paramount. Green chemistry principles are increasingly being applied to the synthesis of benzoxazole derivatives to reduce environmental impact and improve efficiency. medium.com
Key green synthetic strategies include:
Use of Greener Catalysts: Researchers are replacing traditional, often toxic, catalysts with more environmentally benign alternatives. This includes using waste-derived materials like fly ash, reusable nanocatalysts such as cobalt oxide or Ag@Fe2O3 core-shell nanoparticles, or metal-free promoters like imidazolium (B1220033) chloride. medium.comatomwise.com
Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have emerged as efficient methods for preparing benzoxazole derivatives. oxfordglobal.com These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating.
Eco-Friendly Solvents: Efforts are being made to replace hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents (DES). oxfordglobal.comopenreview.netatomwise.com Some reactions are even performed under solvent-free conditions.
One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel (one-pot synthesis) reduces the need for intermediate purification steps, minimizing solvent use and waste generation. researchgate.net
These sustainable methods not only reduce the environmental footprint but also often lead to higher yields and simpler procedures, making them economically viable for large-scale industrial production. nih.govoxfordglobal.com
Investigation of Multi-Target Directed Ligands for Complex Diseases
Complex diseases such as cancer, neurodegenerative disorders, and certain infections are often multifactorial, involving multiple biological pathways. rsc.org The traditional "one molecule, one target" approach is often insufficient for treating such conditions. Consequently, the development of Multi-Target Directed Ligands (MTDLs)—single compounds designed to interact with multiple targets simultaneously—is gaining traction as a promising therapeutic strategy. rsc.org
The 2-phenylbenzoxazole scaffold is an ideal starting point for developing MTDLs due to its inherent ability to interact with a wide range of biological targets. researchgate.netresearchgate.net A prime example is the development of 2-substituted benzo[d]oxazol-5-amine derivatives for Alzheimer's disease. rsc.org
One lead compound from this series, compound 92 , demonstrated potent activity against three key targets in Alzheimer's pathology:
Acetylcholinesterase (AChE) Inhibition: Addresses the cholinergic deficit.
Butyrylcholinesterase (BuChE) Inhibition: Also helps restore cholinergic function.
Amyloid-Beta (Aβ) Aggregation Inhibition: Tackles the formation of toxic plaques.
This single molecule was shown to improve cognitive and memory impairment in animal models, validating the MTDL approach for this complex disease. rsc.org
Future research will likely focus on designing other benzoxazole-based MTDLs for diseases where a multi-pronged attack is beneficial. For instance, combining anticancer activity with anti-inflammatory or anti-angiogenic properties in a single molecule could offer a more effective treatment for cancer. The structural versatility of the this compound core makes it a highly adaptable platform for the rational design of such next-generation therapeutics.
Q & A
Q. What are the implications of conflicting cytotoxicity data across cell lines, and how should they be interpreted?
- Methodological Answer : Discrepancies may stem from cell-specific metabolic profiles (e.g., CYP450 expression). Conduct pan-assay interference compound (PAINS) filters to exclude false positives. Use 3D spheroid models or primary cells for validation, and correlate with transcriptomic data (RNA-seq) to identify resistance mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
